4-fluoro-2-methyl-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
Scientific Research Applications
HIV-1 Infection Prevention
A study focused on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, including derivatives similar to the queried compound, for potential application in the prevention of human HIV-1 infection. The research emphasized the synthesis of novel compounds through intermediate stages, resulting in molecules with bioactivity that could serve as candidate compounds for drug development (Cheng De-ju, 2015).
Corrosion Inhibition
Another application is in the field of materials science, where piperidine derivatives, structurally related to the compound , have been investigated for their adsorption and corrosion inhibition properties on the corrosion of iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds showed promising results in preventing iron corrosion, suggesting their utility in protecting metal surfaces (S. Kaya et al., 2016).
Antimicrobial Activity
Research into novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides has shown significant antimicrobial activity against several strains of microbes. This highlights the potential of such compounds in developing new antimicrobial agents (N. Desai et al., 2016).
Cancer Treatment
Some studies have explored the synthesis of benzenesulfonamides with potent inhibitory activity against human carbonic anhydrase isoforms involved in cancer. These compounds, including ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, have shown significant potential as cancer therapeutics due to their ability to inhibit the activity of carbonic anhydrases, particularly those associated with tumor growth and metastasis (Nabih Lolak et al., 2019).
Antipsychotic Development
Research has also been conducted on the development of novel inhibitors of antiapoptotic Bcl-2 proteins, with ABT-263 being efficiently synthesized. This line of investigation supports the use of such compounds in crafting new antipsychotic drugs, showcasing their relevance in medicinal chemistry and drug development (Guan-Hua Wang et al., 2008).
Properties
IUPAC Name |
4-fluoro-2-methyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2S/c1-13-11-16(19)4-5-17(13)26(24,25)20-12-15-7-9-23(10-8-15)18-6-3-14(2)21-22-18/h3-6,11,15,20H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCBZBXXZAFFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=C(C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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